molecular formula C17H18N2O5S B4100949 N-[2-(4-sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[2-(4-sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B4100949
M. Wt: 362.4 g/mol
InChI Key: HWQKURMHCFAMKL-UHFFFAOYSA-N
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Description

N-[2-(4-sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxine ring fused with a carboxamide group and a sulfamoylphenyl ethyl side chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxine ring. One common method involves the cyclization of catechol derivatives with appropriate carboxylic acids under acidic conditions. The sulfamoylphenyl ethyl side chain is then introduced through a series of substitution reactions, often using sulfonamide derivatives as starting materials. The final step involves the coupling of the benzodioxine ring with the sulfamoylphenyl ethyl group under controlled conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often used to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The benzodioxine ring and the sulfamoylphenyl ethyl side chain can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzodioxine and sulfamoylphenyl ethyl derivatives.

Scientific Research Applications

N-[2-(4-sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide
  • 6-Methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide

Uniqueness

N-[2-(4-sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide stands out due to its unique benzodioxine ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c18-25(21,22)13-7-5-12(6-8-13)9-10-19-17(20)16-11-23-14-3-1-2-4-15(14)24-16/h1-8,16H,9-11H2,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQKURMHCFAMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-[2-(4-sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-[2-(4-sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-[2-(4-sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-[2-(4-sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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N-[2-(4-sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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